molecular formula C19H13Br2FN4O3 B417139 2,4-dibromo-6-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3-fluorobenzoate

2,4-dibromo-6-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3-fluorobenzoate

Cat. No.: B417139
M. Wt: 524.1g/mol
InChI Key: VANUOXRZSQCHIQ-NUGSKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dibromo-6-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3-fluorobenzoate is a complex organic compound that features a combination of bromine, fluorine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3-fluorobenzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole derivative, followed by its coupling with a dibromo-substituted phenyl compound. The final step involves the esterification with 3-fluorobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3-fluorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2,4-dibromo-6-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3-fluorobenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3-fluorobenzoate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-dibromo-6-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3-fluorobenzoate include other pyrazole derivatives and halogenated aromatic compounds. Examples include:

  • 2,4-dibromo-6-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate
  • 2,4-dichloro-6-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H13Br2FN4O3

Molecular Weight

524.1g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C19H13Br2FN4O3/c1-10-5-16(25-24-10)18(27)26-23-9-12-6-13(20)8-15(21)17(12)29-19(28)11-3-2-4-14(22)7-11/h2-9H,1H3,(H,24,25)(H,26,27)/b23-9+

InChI Key

VANUOXRZSQCHIQ-NUGSKGIGSA-N

SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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